An In-depth Technical Guide to Tos-PEG6-C2-Boc: A Heterobifunctional Linker for Targeted Protein Degradation
An In-depth Technical Guide to Tos-PEG6-C2-Boc: A Heterobifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and applications of Tos-PEG6-C2-Boc, a heterobifunctional linker integral to the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its physicochemical characteristics, provides representative experimental protocols for its synthesis and characterization, and illustrates its role in the mechanism of targeted protein degradation.
Core Concepts: Introduction to Tos-PEG6-C2-Boc
Tos-PEG6-C2-Boc is a polyethylene glycol (PEG)-based linker molecule designed for use in the development of PROTACs.[1] PROTACs are novel therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2] The structure of a PROTAC consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3]
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[4][5] Tos-PEG6-C2-Boc, with its six-unit PEG chain, offers a balance of hydrophilicity and a defined spatial separation between the two ends of the PROTAC molecule.[6] The terminal tosyl (Tos) group serves as a reactive site for conjugation to a nucleophilic group on one of the ligands, while the tert-butyloxycarbonyl (Boc)-protected amine provides a stable precursor to a reactive amine for coupling to the other ligand.[7]
Chemical Structure and Properties
The chemical structure of Tos-PEG6-C2-Boc is characterized by a hexaethylene glycol (PEG6) spacer, flanked by a p-toluenesulfonyl (tosyl) group at one terminus and a Boc-protected aminoethyl group at the other.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Tos-PEG6-C2-Boc. It should be noted that while some data is available from commercial suppliers, detailed experimental characterization data is not widely published. Therefore, some values are representative of similar PEG-based linkers.
| Property | Value | Source/Comment |
| Molecular Formula | C₂₅H₄₃NO₁₀S | [1] |
| Molecular Weight | 550.66 g/mol | [1] |
| Appearance | White to off-white solid | Representative |
| Solubility | Soluble in DMSO, DMF, DCM | Representative[7] |
| Purity | ≥95% | Representative |
| Storage | Store at -20°C for long-term stability | [1] |
Spectral Data (Representative)
Detailed spectral data for Tos-PEG6-C2-Boc is not publicly available. The following are representative values based on the known functional groups and the analysis of similar compounds.
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ 7.80 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 4.15 (t, 2H, Tos-O-CH₂), 3.65-3.50 (m, 20H, PEG-CH₂), 3.30 (q, 2H, CH₂-NH), 2.45 (s, 3H, Ar-CH₃), 1.44 (s, 9H, Boc-C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ 156.0 (C=O, Boc), 144.8, 133.0, 129.8, 127.9 (Ar-C), 79.2 (C(CH₃)₃), 70.8, 70.6, 70.5, 70.3, 69.3, 68.7 (PEG-C), 40.4 (CH₂-NH), 28.4 (C(CH₃)₃), 21.6 (Ar-CH₃) |
| FT-IR (KBr) | ν 3350 (N-H stretch), 2920, 2870 (C-H stretch), 1710 (C=O stretch, Boc), 1595 (C=C stretch, aromatic), 1360, 1175 (S=O stretch, sulfonate), 1100 (C-O stretch, ether) cm⁻¹ |
| Mass Spec (ESI+) | m/z 551.27 [M+H]⁺, 573.25 [M+Na]⁺ |
Experimental Protocols
The following sections provide representative methodologies for the synthesis and characterization of Tos-PEG6-C2-Boc. These protocols are based on established synthetic routes for similar tosylated and Boc-protected PEG linkers.
Synthesis of Tos-PEG6-C2-Boc (Representative Protocol)
This protocol outlines a potential multi-step synthesis of Tos-PEG6-C2-Boc starting from hexaethylene glycol.
Materials:
-
Hexaethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Triphenylphosphine (PPh₃) or Hydrogen (H₂) with Palladium on Carbon (Pd/C)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
-
Monotosylation of Hexaethylene Glycol: Dissolve hexaethylene glycol (1 equivalent) in DCM and cool to 0°C. Add pyridine or TEA (1.1 equivalents). Slowly add a solution of TsCl (1 equivalent) in DCM. Stir the reaction at 0°C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield mono-tosylated hexaethylene glycol (Tos-PEG6-OH).
-
Mesylation of Tos-PEG6-OH: Dissolve Tos-PEG6-OH (1 equivalent) in DCM and cool to 0°C. Add TEA (1.5 equivalents). Slowly add MsCl (1.2 equivalents). Stir the reaction at 0°C for 2-4 hours. Monitor by TLC. Upon completion, wash with water and brine, dry over MgSO₄, filter, and concentrate to yield Tos-PEG6-OMs.
-
Azide Substitution: Dissolve Tos-PEG6-OMs (1 equivalent) in DMF. Add NaN₃ (3 equivalents). Heat the reaction to 60-80°C and stir overnight. Monitor by TLC. After cooling, dilute with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate to yield Tos-PEG6-N₃.
-
Reduction to Amine:
-
Staudinger Reduction: Dissolve Tos-PEG6-N₃ (1 equivalent) in THF/water (e.g., 9:1). Add PPh₃ (1.2 equivalents). Stir at room temperature overnight. Concentrate under reduced pressure and purify to yield Tos-PEG6-NH₂.
-
Catalytic Hydrogenation: Dissolve Tos-PEG6-N₃ in methanol or ethanol. Add a catalytic amount of 10% Pd/C. Stir under an atmosphere of H₂ (balloon or Parr shaker) until the reaction is complete (monitored by TLC). Filter through Celite and concentrate to yield Tos-PEG6-NH₂.
-
-
Boc Protection: Dissolve Tos-PEG6-NH₂ (1 equivalent) in a mixture of DCM and saturated aqueous NaHCO₃. Add Boc₂O (1.2 equivalents). Stir vigorously at room temperature for 4-6 hours. Separate the organic layer, wash with water and brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography to obtain the final product, Tos-PEG6-C2-Boc.
Characterization Methods
-
Thin Layer Chromatography (TLC): To monitor reaction progress.
-
Column Chromatography: For purification of intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and purity of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Role in Targeted Protein Degradation
Tos-PEG6-C2-Boc is a crucial building block in the synthesis of PROTACs. The following diagram illustrates the general mechanism of action of a PROTAC.
In the synthesis of a PROTAC, the Tos-PEG6-C2-Boc linker is sequentially conjugated to the target protein ligand and the E3 ligase ligand. For example, the tosyl group can be displaced by a nucleophile (e.g., an amine or thiol) on one of the ligands. Subsequently, the Boc protecting group is removed under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid on the second ligand via amide bond formation.
The PEG6 chain of the linker provides several advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the final PROTAC molecule, which is often a challenge for these large, complex structures.[8]
-
Optimized Ternary Complex Formation: The length and flexibility of the PEG6 spacer are critical for allowing the two ends of the PROTAC to simultaneously bind to the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex.[9]
-
Improved Cell Permeability: The physicochemical properties imparted by the PEG linker can influence the ability of the PROTAC to cross cell membranes and reach its intracellular target.[6]
Conclusion
Tos-PEG6-C2-Boc is a valuable and versatile heterobifunctional linker for the development of PROTACs. Its well-defined structure, incorporating a flexible and hydrophilic PEG spacer with orthogonal reactive functionalities, provides a robust platform for the synthesis of potent and selective protein degraders. While detailed experimental data for this specific linker is not extensively documented in peer-reviewed literature, its utility can be inferred from the broad application of similar PEG-based linkers in the field of targeted protein degradation. The representative protocols and data presented in this guide offer a solid foundation for researchers and scientists working to design and synthesize the next generation of PROTAC-based therapeutics.
References
- 1. Tos-PEG6-CH2-Boc | TargetMol [targetmol.com]
- 2. scienceopen.com [scienceopen.com]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. chempep.com [chempep.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. t-Boc-N-Amido-PEG7-Tos, 1292268-14-4 | BroadPharm [broadpharm.com]
- 8. precisepeg.com [precisepeg.com]
- 9. pubs.acs.org [pubs.acs.org]
